5-Methoxy-1,3,3-trimethylindolin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1,3,3-trimethylindolin-2-imine: is an organic compound belonging to the indole family. It is characterized by its unique structure, which includes a methoxy group at the 5-position and three methyl groups at the 1, 3, and 3 positions of the indolin-2-imine core. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1,3,3-trimethylindolin-2-imine typically involves the following steps:
Starting Material: The synthesis begins with indole as the starting material.
Alkylation: The indole undergoes alkylation reactions at the 2 and 3 positions to introduce methyl groups.
Methoxylation: A methoxy group is introduced at the 5-position through a methoxylation reaction.
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1,3,3-trimethylindolin-2-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives .
Scientific Research Applications
Chemistry: 5-Methoxy-1,3,3-trimethylindolin-2-imine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for constructing various cyclic structures, including indole derivatives and benzoindole compounds .
Biology: In biological research, this compound is utilized as a fluorescent probe and dye for microscopy. Its unique structure allows it to bind to specific biological targets, making it valuable in imaging studies .
Medicine: While not directly used as a therapeutic agent, this compound is involved in the synthesis of pharmaceutical compounds. It contributes to the development of drugs with potential antiviral, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is employed as a dye intermediate and in the production of specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Methoxy-1,3,3-trimethylindolin-2-imine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to receptors and enzymes, influencing various biochemical pathways. For instance, its methoxy group can participate in hydrogen bonding, while the indole core can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
- 5-Methoxy-1,3,3-trimethylspiro[indoline-2,3′-[3H]naphtho[2,1-b]pyran]
- 1,3,3-Trimethyl-5-hydroxyindolin-2-one
- 2,3,3-Trimethyl-5-methoxy-3H-indole
Uniqueness: 5-Methoxy-1,3,3-trimethylindolin-2-imine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its methoxy group at the 5-position and the presence of three methyl groups contribute to its distinct reactivity and applications compared to other similar compounds .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-methoxy-1,3,3-trimethylindol-2-imine |
InChI |
InChI=1S/C12H16N2O/c1-12(2)9-7-8(15-4)5-6-10(9)14(3)11(12)13/h5-7,13H,1-4H3 |
InChI Key |
ZXKUXCWLLMJWIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC)N(C1=N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.